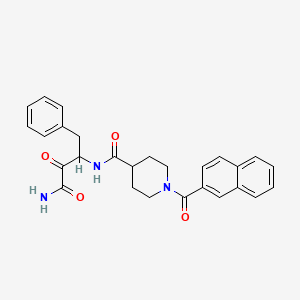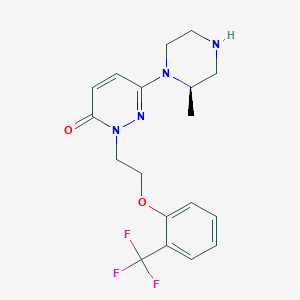
(R)-6-(2-methylpiperazin-1-yl)-2-(2-(2-(trifluoromethyl)phenoxy)ethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL570274 typically involves multi-step organic reactions. The exact synthetic route can vary, but it often includes the following steps:
Formation of the Core Structure: This step involves the construction of the core molecular framework through reactions such as cyclization or condensation.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This can include reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of CHEMBL570274 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
CHEMBL570274 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
CHEMBL570274 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which CHEMBL570274 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
CHEMBL123456: Another bioactive molecule with similar structural features but different functional groups.
CHEMBL789012: Shares a similar core structure but has distinct biological activities.
Uniqueness
CHEMBL570274 is unique due to its specific combination of functional groups and its particular bioactivity profile. This makes it a valuable compound for targeted research and potential therapeutic applications.
If you have any more questions or need further details, feel free to ask!
Propriétés
Formule moléculaire |
C18H21F3N4O2 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-[(2R)-2-methylpiperazin-1-yl]-2-[2-[2-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one |
InChI |
InChI=1S/C18H21F3N4O2/c1-13-12-22-8-9-24(13)16-6-7-17(26)25(23-16)10-11-27-15-5-3-2-4-14(15)18(19,20)21/h2-7,13,22H,8-12H2,1H3/t13-/m1/s1 |
Clé InChI |
RUBIIBKQQMGNHO-CYBMUJFWSA-N |
SMILES isomérique |
C[C@@H]1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
CC1CNCCN1C2=NN(C(=O)C=C2)CCOC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)

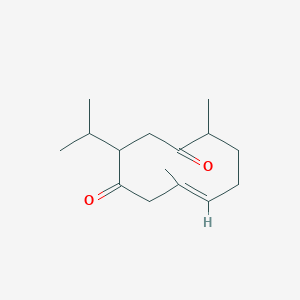
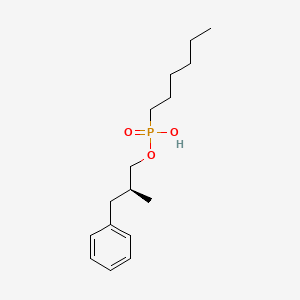
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)

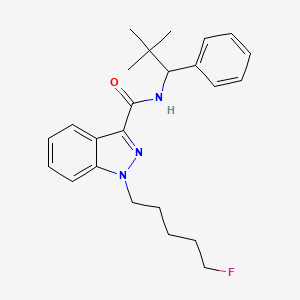
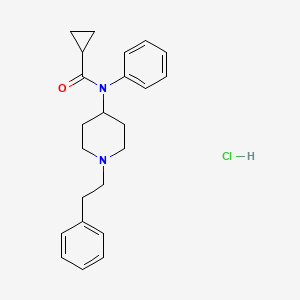
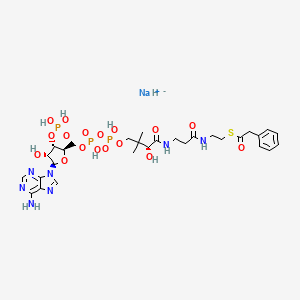
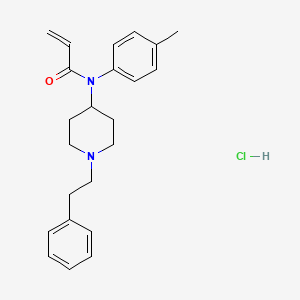
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
